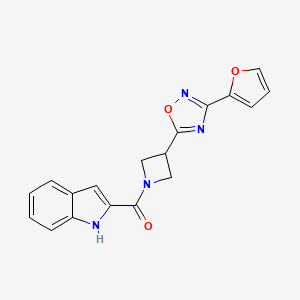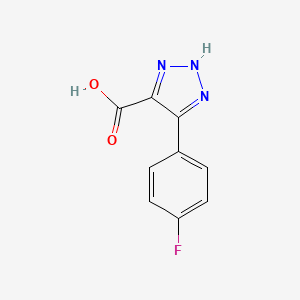
(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone
カタログ番号 B2986707
CAS番号:
1428379-87-6
分子量: 334.335
InChIキー: GNBJHPKFTYMPHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups including a furan ring, an oxadiazole ring, an azetidine ring, and an indole ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains several cyclic structures and functional groups. The presence of these groups can greatly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the furan ring might undergo electrophilic substitution, while the azetidine ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like its size, shape, and the functional groups it contains would all play a role. For example, the presence of the furan and indole rings might make the compound aromatic and potentially planar .科学的研究の応用
Photochemical Properties and Reactions
- Photochemistry of Heterocyclic Compounds : The study by Tsuge, Oe, and Tashiro (1973) examines the photochemical reactions of 1,3,4-oxadiazoles with furan, revealing insights into the formation of cycloadducts like tetrahydrofuro[2·3-b]azetidino[2·1-b]-1,3,4-oxadiazole under irradiation in benzene solution, which may be relevant to the compound (Tsuge et al., 1973).
Synthesis and Biological Activities
- Fluorinated Heterocyclic Compounds : Buscemi et al. (2001) describe a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, providing a potential synthetic pathway for related oxadiazole compounds (Buscemi et al., 2001).
- Therapeutic Potential of Oxadiazole or Furadiazole Containing Compounds : Siwach and Verma (2020) explore the broad range of chemical and biological properties of 1,3,4-oxadiazoles, including various biological activities like antibacterial, antiviral, and anticancer effects. This might suggest potential therapeutic applications for the compound (Siwach & Verma, 2020).
Pharmacological and Chemical Synthesis Applications
- Design and Synthesis for Antibacterial, Antifungal, and Anti-tubercular Agents : Akhaja and Raval (2012) focus on the synthesis of derivatives involving furan-2-yl and indolin-2-one for potential use in treating bacterial, fungal, and tubercular infections, which could be relevant for the synthesis and application of the compound (Akhaja & Raval, 2012).
- Microwave Assisted Synthesis of Pyrazoline Derivatives : Ravula et al. (2016) discuss the synthesis of derivatives involving furan-2-yl using microwave irradiation methods, which might offer insights into efficient synthesis methods for similar compounds (Ravula et al., 2016).
Nitric Oxide Release and Polymer Conjugates
- Nitric Oxide-releasing Polymeric Furoxan Conjugates : The study by Wang et al. (2015) examines polymeric furoxan conjugates that release nitric oxide, suggesting a potential application in medical treatments and drug delivery systems (Wang et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-18(14-8-11-4-1-2-5-13(11)19-14)22-9-12(10-22)17-20-16(21-25-17)15-6-3-7-24-15/h1-8,12,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBJHPKFTYMPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)C4=NC(=NO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(Piperidine-4-yl)pivalamide hydrochloride
1233958-86-5
Tos-PEG4-THP
86259-89-4



![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2986627.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2986635.png)



![N-(2-chlorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2986641.png)
![3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2986642.png)

![({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2986644.png)

